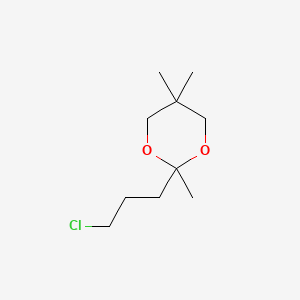

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDKFYPLUGGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)CCCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526950 | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88128-57-8 | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88128-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088128578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxane, 2-(3-chloropropyl)-2,5,5-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane CAS number 88128-57-8

An In-depth Technical Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS 88128-57-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Targeted at researchers, scientists, and professionals in drug development, this guide delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a strategic building block in complex organic synthesis.

Introduction: A Bifunctional Building Block

This compound, also known by the trade name Chloroket, is a bifunctional organic molecule featuring two key structural motifs: a stable 1,3-dioxane ring and a reactive chloropropyl side chain.[1][2] The dioxane portion serves as a robust protecting group for a ketone functionality, while the terminal chloride on the propyl chain provides a reactive handle for nucleophilic substitution.[1] This unique combination makes it a valuable intermediate in multi-step syntheses where controlled, sequential reactions are paramount.[1][2] Its primary application lies in the synthesis of pharmaceuticals, most notably as a key intermediate in the production of Mifepristone.[2]

The six-membered dioxane ring is generally stable under basic, reductive, and many oxidative conditions, yet it can be readily cleaved under acidic conditions to reveal the parent ketone.[3] This differential reactivity between the two functional ends of the molecule is the cornerstone of its synthetic utility.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key physical and chemical properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 88128-57-8 | [1][4][5][6] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4][6] |

| Molecular Weight | 206.71 g/mol | [1][4][6] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless Liquid | [2][7] |

| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg | [5][6] |

| Density | ~1.0 ± 0.1 g/cm³ | [5][6] |

| Topological Polar Surface Area | 18.5 Ų | [4][8] |

| Rotatable Bond Count | 3 | [8] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show characteristic peaks for the gem-dimethyl groups on the dioxane ring, the methyl group at the 2-position, and the three methylene groups of the chloropropyl chain.[1] ¹³C NMR would similarly confirm the presence of all 10 carbon atoms in their distinct chemical environments.

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analysis.[9][10] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the chloropropyl chain or cleavage of the dioxane ring.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong C-O stretching vibrations typical of the ether linkages in the dioxane ring and C-H stretching and bending vibrations for the aliphatic portions of the molecule.

Synthesis and Manufacturing

The most common industrial synthesis of this compound involves the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethyl-1,3-propanediol).[11] This reaction is a classic example of carbonyl protection.[3][12]

Synthesis Workflow Diagram

The following diagram illustrates the primary synthetic pathway.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for acetal formation.[11][12]

-

Reactor Setup : To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge toluene as the solvent.

-

Reactant Addition : Add equimolar amounts of 5-chloro-2-pentanone and neopentyl glycol to the vessel.[11]

-

Catalyst Introduction : Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

-

Reaction Execution : Heat the mixture to reflux. The toluene forms an azeotrope with the water generated during the reaction, which is collected and removed via the Dean-Stark trap, driving the equilibrium towards product formation.[12]

-

Monitoring : Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Workup and Purification :

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base wash (e.g., aqueous sodium bicarbonate solution).

-

Wash the organic layer with brine to remove residual water-soluble components.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the toluene solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield the final high-purity liquid.

-

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the orthogonal reactivity of its two key functional groups.

The Reactive Chloropropyl Handle

The primary chloride on the propyl chain is an excellent electrophilic site for nucleophilic substitution reactions .[1] This allows for the introduction of a wide variety of functional groups, including:

-

Amines, to form amino-dioxanes.

-

Azides, for subsequent reduction to amines or use in click chemistry.

-

Cyanides, which can be hydrolyzed to carboxylic acids.

-

Thiolates, to introduce sulfur-containing moieties.

Under strongly basic conditions, elimination reactions can also occur to form an alkene, although substitution is typically the dominant pathway.[1]

The Stable Dioxane Protecting Group

The 2,2,5,5-tetrasubstituted-1,3-dioxane ring is sterically hindered and conformationally locked, providing excellent stability. It is resistant to:

-

Bases (e.g., hydroxides, Grignard reagents, organolithiums).

-

Nucleophiles.

-

Reducing agents (e.g., NaBH₄, LiAlH₄).

-

Mild oxidizing agents.

This stability allows chemists to perform extensive modifications on the chloropropyl chain without affecting the protected ketone. The ketone can be deprotected (hydrolyzed) when desired by treatment with aqueous acid.[1][3]

Logical Reactivity Diagram

This diagram illustrates the core synthetic strategy using this intermediate.

Caption: Strategic use: sequential modification and deprotection.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable precursor in the pharmaceutical industry.[1][2] Heterocyclic compounds, in general, are foundational to medicinal chemistry, with a majority of FDA-approved drugs containing at least one heterocyclic ring.[13][14][15] This molecule provides a robust entry point into complex heterocyclic systems.

Its most prominent documented use is as a key starting material for the synthesis of Mifepristone , a synthetic steroid with antiprogestational and antiglucocorticoid properties.[2] In this context, the chloropropyl chain is used to build a more complex side chain which is ultimately crucial for the drug's biological activity, while the dioxane protects a ketone that is part of the core steroid structure during these transformations.

Beyond this specific application, it serves as a versatile intermediate for creating libraries of complex molecules for screening in drug discovery programs.[16] Its ability to introduce a protected four-carbon chain with a reactive handle is applicable in the synthesis of agrochemicals and materials science as well.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

GHS Hazard Classification : According to the Globally Harmonized System, this compound is classified with the following hazards:

-

Precautionary Statements : Recommended precautionary measures include:

It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place in a tightly sealed container.[17]

References

- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]

- 2. Chloroket (this compound) CAS:88128-57-8 98%min, CasNo.88128-57-8 Ningbo Inno Pharmchem Co., Ltd. China (Mainland) [nbinno.lookchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]

- 7. Chloroket Chemical (CAS: 88128-57-8) High Purity Liquid Intermediates at Best Price [nacchemical.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. environmentclearance.nic.in [environmentclearance.nic.in]

- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 13. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 14. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journalwjarr.com [journalwjarr.com]

- 16. researchgate.net [researchgate.net]

- 17. 88128-57-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane is a heterocyclic organic compound with the chemical formula C₁₀H₁₉ClO₂. This bifunctional molecule, featuring a stable 1,3-dioxane ring and a reactive chloropropyl side chain, serves as a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical and agrochemical industries. The 1,3-dioxane moiety acts as a protecting group for a carbonyl functional group, specifically for a ketone, allowing for selective reactions on the chloroalkyl chain. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications of this versatile compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 88128-57-8 | [1] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1] |

| Molecular Weight | 206.71 g/mol | [1] |

| Appearance | Colorless oil (predicted) | |

| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg (predicted) | [2] |

| Density | 1.0 ± 0.1 g/cm³ (predicted) | [2] |

| Solubility | Slightly soluble in water (2.7 g/L at 25°C, predicted) | |

| Flash Point | 67.1 ± 15.6 °C (predicted) | [2] |

| Refractive Index | 1.429 (predicted) | [2] |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Characterization

The most common and industrially scalable synthesis of this compound involves the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethylpropane-1,3-diol). This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the product.

Caption: Synthesis workflow for this compound.

Experimental Protocol:

Materials:

-

5-Chloro-2-pentanone

-

Neopentyl glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 5-chloro-2-pentanone (1.0 eq), neopentyl glycol (1.1 eq), and toluene (approx. 2 mL per mmol of 5-chloro-2-pentanone).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Characterization Data (Predicted):

Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the known structure and spectroscopic data of similar 1,3-dioxane derivatives.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.60 (t, 2H, J = 6.5 Hz, -CH₂Cl)

-

δ 3.45 (s, 4H, -O-CH₂-C(CH₃)₂-CH₂-O-)

-

δ 1.95 (m, 2H, -CH₂-CH₂Cl)

-

δ 1.75 (m, 2H, -C(O)₂-CH₂-CH₂)

-

δ 1.30 (s, 3H, -C(O)₂-CH₃)

-

δ 0.95 (s, 6H, -C(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 109.0 (quaternary C of dioxane ring)

-

δ 71.0 (-O-CH₂-)

-

δ 45.0 (-CH₂Cl)

-

δ 38.0 (-C(O)₂-CH₂-)

-

δ 30.0 (-C(CH₃)₂)

-

δ 28.0 (-CH₂-CH₂Cl)

-

δ 23.0 (-C(O)₂-CH₃)

-

δ 22.0 (-C(CH₃)₂)

-

-

IR (neat, cm⁻¹):

-

2950-2850 (C-H stretching)

-

1100 (C-O-C stretching, characteristic of ethers)

-

730 (C-Cl stretching)

-

-

Mass Spectrometry (EI):

-

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.

-

Common fragmentation patterns for 1,3-dioxanes include the loss of alkyl groups and cleavage of the dioxane ring.

-

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two functional groups present in the molecule: the chloroalkyl chain and the 1,3-dioxane ring.

-

Nucleophilic Substitution: The primary chloride on the propyl chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, amines, and thiols, making it a versatile building block for more complex molecules.

-

Grignard Reagent Formation: The chloroalkyl group can be converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds.

-

Hydrolysis of the Dioxane Ring: The 1,3-dioxane ring is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to deprotect the ketone functionality. This orthogonality in reactivity is a key feature for its use in multi-step synthesis.

Caption: Key reactions of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable synthon in the development of new bioactive molecules.

-

As a Protected Ketone Building Block: The dioxane moiety effectively masks a ketone group, allowing for chemical transformations to be carried out on the chloropropyl chain without interference. Subsequent deprotection under acidic conditions reveals the ketone, which can then be used in further synthetic steps. This strategy is particularly useful in the synthesis of complex natural products and pharmaceutical agents where selective functional group manipulation is required.

-

Introduction of a Three-Carbon Spacer with a Reactive Handle: The chloropropyl chain provides a three-carbon linker that can be functionalized through nucleophilic substitution. This is a common strategy in medicinal chemistry for connecting different pharmacophores or for introducing side chains that can modulate the biological activity and pharmacokinetic properties of a lead compound. For instance, the terminal chloride can be displaced by an amine to introduce a basic center, which is often important for receptor binding and improving solubility.

-

Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound can be exploited in the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form new ring structures, which are prevalent in many drug molecules.

Safety and Handling

This compound is classified as harmful. The following GHS hazard statements apply:

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P273: Avoid release to the environment.

-

P314: Get medical advice/attention if you feel unwell.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For cyclic systems like 1,3-dioxanes, ¹H NMR is particularly powerful, offering detailed information about stereochemistry and conformational preferences that govern the molecule's physical properties and biological activity.[1][2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a molecule featuring a heavily substituted and conformationally restricted six-membered heterocyclic ring.

This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how to interpret complex ¹H NMR spectra. We will deconstruct the spectrum by examining the foundational principles of 1,3-dioxane conformation, predicting the chemical shifts and coupling patterns for each proton, and outlining a robust experimental protocol for acquiring high-quality data.

Section 1: Conformational Analysis of the 1,3-Dioxane Ring

To accurately interpret the ¹H NMR spectrum, one must first understand the three-dimensional structure of the molecule. Like cyclohexane, the 1,3-dioxane ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain.[1][2] However, the presence of two oxygen atoms in the ring introduces key differences: shorter C-O bond lengths compared to C-C bonds and a distinct electronic environment.[2]

These factors lead to several critical conformational features:

-

A Rigid Chair Conformation: The energy barrier for ring-flipping in 1,3-dioxanes is higher than in cyclohexane, often resulting in a locked or "anankomeric" structure where one chair conformer is strongly favored.[2][3]

-

Axial and Equatorial Positions: Each carbon atom in the ring (excluding the spiro center at C5) has two distinct proton positions: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing out from the equator of the ring).

-

Substituent Preferences: Substituents on the ring carbons will preferentially occupy the equatorial position to minimize steric strain, particularly unfavorable 1,3-diaxial interactions.[2] For the title compound, the bulky 3-chloropropyl group at C2 is strongly biased toward the equatorial position.

The specific substitution pattern of this compound further solidifies its conformation. The gem-dimethyl groups at the C5 position act as a conformational anchor, significantly restricting ring inversion. This conformational rigidity is the primary reason for the complexity and informational richness of its ¹H NMR spectrum, as chemically similar protons in different spatial orientations (axial vs. equatorial) become magnetically non-equivalent.

Figure 1: Preferred Chair Conformation. A diagram showing the favored chair conformation of this compound with the bulky chloropropyl group in the equatorial position.

Section 2: Predicted ¹H NMR Spectrum and Signal Assignment

The ¹H NMR spectrum of the title compound is predicted to exhibit seven distinct signals. The conformational rigidity renders the axial and equatorial protons on C4 and C6 diastereotopic, and thus, magnetically non-equivalent. Below is a detailed breakdown of each expected signal.

-

C5-gem-dimethyl Protons (2 x CH₃):

-

Prediction: Two sharp singlets.

-

Causality: The two methyl groups at the C5 position are non-equivalent. One occupies an axial position and the other an equatorial position. The axial methyl group is expected to be shielded (appear at a lower chemical shift) compared to the equatorial methyl group. In related 2,5,5-trisubstituted-1,3-dioxanes, axial methyls at C5 resonate around 0.75-0.93 ppm, while equatorial methyls appear further downfield at 1.4-1.58 ppm.[4] We predict similar ranges here. Each signal will integrate to 3 protons.

-

-

C2-methyl Protons (1 x CH₃):

-

Prediction: One sharp singlet.

-

Causality: This methyl group is attached to the acetal carbon (C2), which is bonded to two oxygen atoms. This deshielding environment will shift its signal downfield relative to the C5 methyls. A typical range for a methyl group in this position is approximately 1.2-1.5 ppm. This signal will integrate to 3 protons.

-

-

C4/C6 Ring Methylene Protons (2 x CH₂):

-

Prediction: Two sets of signals, each appearing as a doublet of doublets (or a more complex multiplet), representing the axial and equatorial protons.

-

Causality: The C4 and C6 positions are chemically equivalent due to the molecule's symmetry. However, within each CH₂ group, the axial and equatorial protons are diastereotopic. The axial protons are typically shielded relative to the equatorial protons.[5] Therefore, we expect one set of signals for the two axial protons (Hax) and another for the two equatorial protons (Heq).

-

Hax (C4/C6): Expected around 3.4-3.6 ppm. It will be split by its geminal partner (Heq) with a large coupling constant (J ≈ 10-12 Hz) and by adjacent protons.

-

Heq (C4/C6): Expected around 3.9-4.1 ppm. It will also be split by its geminal partner (Hax). The difference in chemical shift between axial and equatorial protons is a hallmark of conformationally locked ring systems.[6] Each of these complex signals will integrate to 2 protons.

-

-

-

Chloropropyl Side Chain Protons (-CH₂-CH₂-CH₂Cl):

-

Prediction: Three distinct multiplets, each integrating to 2 protons.

-

Causality:

-

-CH₂Cl (α to chlorine): This methylene group is directly attached to the electronegative chlorine atom, causing the most significant downfield shift in the side chain. It is expected to appear as a triplet around 3.5-3.7 ppm, split by the adjacent central methylene group.[7]

-

-CH₂- (β to chlorine, central): This group will be a multiplet (likely a quintet or sextet) around 1.8-2.1 ppm. It is coupled to the protons on both adjacent methylene groups.[7]

-

-CH₂- (γ to chlorine, attached to C2): This methylene group is adjacent to the acetal carbon. Its signal is expected to be a triplet around 1.6-1.8 ppm.

-

-

Section 3: Tabulated Spectral Data Prediction

The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is acquired in deuterated chloroform (CDCl₃).

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| C5-CH₃ (axial) | 0.8 - 1.0 | Singlet (s) | 3H | Shielded due to axial position. |

| C5-CH₃ (equatorial) | 1.3 - 1.5 | Singlet (s) | 3H | Deshielded relative to axial methyl. |

| C2-CH₃ | 1.2 - 1.5 | Singlet (s) | 3H | Deshielded by two oxygen atoms. |

| -CH₂- (γ to Cl) | 1.6 - 1.8 | Triplet (t) | 2H | Propyl chain, adjacent to C2. |

| -CH₂- (β to Cl) | 1.8 - 2.1 | Multiplet (m) | 2H | Central methylene of propyl chain. |

| C4/C6-H (axial) | 3.4 - 3.6 | Doublet of Doublets (dd) | 2H | Ring protons, shielded position. |

| -CH₂Cl (α to Cl) | 3.5 - 3.7 | Triplet (t) | 2H | Deshielded by chlorine atom. |

| C4/C6-H (equatorial) | 3.9 - 4.1 | Doublet of Doublets (dd) | 2H | Ring protons, deshielded position. |

Section 4: Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, the following self-validating protocol should be followed.

Step-by-Step Methodology:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak (~7.26 ppm) does not interfere with the signals of interest.[8] c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9] d. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (300-500 MHz Spectrometer): a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity. A well-shimmed field is critical for resolving the fine splitting patterns of the multiplets. The half-height linewidth of the TMS signal should be <0.5 Hz.

-

Acquisition Parameters: a. Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient. b. Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured. c. Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution. d. Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate integration. e. Number of Scans (NS): Acquire 8 to 16 scans for a sufficiently high signal-to-noise ratio.

-

Data Processing and Validation: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate all signals. The relative integrals should correspond to the number of protons for each signal as outlined in Section 3. This serves as a primary validation of signal assignment. e. Analyze the coupling constants (J-values) to confirm proton connectivity.

Figure 2: Experimental Workflow. A flowchart detailing the key stages from sample preparation to final spectral analysis for reliable structural determination.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, directly reflecting its rigid conformational preferences. The key spectral features—notably the distinct signals for the axial and equatorial C5-methyl groups and the diastereotopic C4/C6 methylene protons—serve as definitive proof of a locked chair conformation. By carefully analyzing the chemical shifts, integration values, and spin-spin coupling patterns, a complete and unambiguous assignment of all protons is achievable. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently acquire and interpret such complex spectra, facilitating progress in synthetic chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. journals.co.za [journals.co.za]

- 5. echemi.com [echemi.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

A Deep Dive into the Mass Spectrometry of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry data for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the compound's fragmentation behavior under electron ionization (EI), complete with detailed experimental protocols and data interpretation.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol , serves as a versatile building block in organic synthesis.[1] Its structure incorporates a stable 1,3-dioxane ring, which acts as a protecting group for a carbonyl functionality, and a reactive chloropropyl side chain amenable to a variety of nucleophilic substitution reactions.[2] A thorough understanding of its mass spectral characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation in complex synthetic sequences. This guide provides a detailed protocol for acquiring and interpreting the mass spectrum of this compound, enabling researchers to confidently identify and characterize it in their studies.

Acquiring High-Quality Mass Spectrometry Data: A Validated GC-MS Protocol

The following protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[3][4]

Experimental Workflow

References

Introduction: Understanding the Significance of Solubility for a Versatile Building Block

An In-depth Technical Guide to the Solubility of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane in Common Organic Solvents

This compound is a key chemical intermediate whose utility in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds, is of considerable interest.[1] Its molecular architecture, featuring a stable dioxane ring and a reactive chloropropyl group, allows for a variety of chemical transformations.[1] However, for any chemical reagent to be effectively utilized, its behavior in various solvent systems must be thoroughly understood. Solubility is a critical physicochemical parameter that dictates reaction kinetics, purification strategies, and ultimately, the feasibility of a synthetic route.[2] In the context of drug development, solubility directly impacts bioavailability and the formulation of dosage forms.[3]

This guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, we will first leverage its known physicochemical properties to build a predictive model of its solubility in common organic solvents. Subsequently, we will provide detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate the empirical data needed for their specific applications.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4][5] |

| Molecular Weight | 206.71 g/mol | [1][6] |

| CAS Number | 88128-57-8 | [1][4][5] |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | [6][7] |

| XLogP3-AA (Predicted LogP) | 2.5 | [6][7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 3 | [7] |

The Topological Polar Surface Area (TPSA) is a particularly insightful descriptor, quantifying the surface area contributed by polar atoms (in this case, the two oxygen atoms of the dioxane ring).[3][8][9][10] A low TPSA, such as the 18.5 Ų for this compound, is indicative of low polarity and suggests a preference for less polar environments.[8] Similarly, the predicted octanol-water partition coefficient (XLogP3-AA) of 2.5 indicates a greater affinity for a lipophilic (non-polar) environment over an aqueous (polar) one.[11][12][13][14][15]

Theoretical Solubility Profile: A Predictive Analysis

The adage "like dissolves like" is the guiding principle for predicting solubility.[16] This means that solutes tend to dissolve in solvents of similar polarity. Based on the molecular structure and physicochemical parameters of this compound, we can predict its solubility across a spectrum of common organic solvents.

The molecule's structure presents a duality: the two oxygen atoms in the dioxane ring provide a degree of polarity and can act as hydrogen bond acceptors, while the rest of the molecule, including the three methyl groups and the chloropropyl chain, is nonpolar. The low TPSA and positive LogP value suggest that the nonpolar character dominates.

Below is a predictive summary of the compound's solubility. These predictions are based on the principles of intermolecular forces and should be validated experimentally for any critical application.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | High | The nonpolar hydrocarbon structure of hexane will readily solvate the nonpolar regions of the target molecule through van der Waals interactions.[17] |

| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, toluene is a nonpolar solvent that will effectively dissolve the compound.[16] |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds. Its polarity is sufficient to interact with the dioxane ring, while it is not so polar as to be immiscible with the nonpolar parts of the molecule. Qualitative data confirms solubility.[1] |

| Diethyl Ether | Polar Aprotic | High | Diethyl ether has a similar polarity profile to DCM and is an excellent solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | Medium to High | As a moderately polar aprotic solvent, ethyl acetate should be a good solvent for this compound, balancing interactions with both the polar and nonpolar functionalities. |

| Acetone | Polar Aprotic | Medium to High | Acetone is a polar aprotic solvent that is miscible with a wide range of substances.[18] Qualitative data indicates solubility.[19] |

| Ethanol | Polar Protic | Medium | The hydroxyl group of ethanol can interact with the oxygen atoms of the dioxane ring, but the overall polarity of ethanol may be slightly too high for optimal solubility. Qualitative data confirms solubility.[1] |

| Methanol | Polar Protic | Low to Medium | Methanol is more polar than ethanol, which will likely reduce its ability to effectively solvate the large nonpolar portion of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Medium | DMSO is a highly polar aprotic solvent. While it is a powerful solvent, its high polarity may not be ideal for this largely nonpolar compound. |

| Water | Polar Protic | Very Low | The compound's low TPSA, positive LogP, and large nonpolar surface area strongly suggest very poor solubility in water. A reported value of 2.7 g/L (solvent unspecified) may correspond to its aqueous solubility, which would be considered "slightly soluble".[7] |

Diagram of Predictive Solubility Logic

Caption: Predictive model for solubility based on compound and solvent properties.

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols are presented as self-validating systems, incorporating best practices for accuracy and reproducibility.

Protocol 1: The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[20] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

I. Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid and the concentration of the dissolved compound is quantified.

II. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

III. Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 10-20 mg). b. Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[20][21]

-

Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow the excess solid to sediment. b. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[20] c. Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet. d. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Quantification by HPLC: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. c. Analyze the calibration standards and the diluted sample by HPLC. d. Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

IV. Data Reporting: Solubility should be reported in mg/mL or mol/L at the specified temperature.

Diagram of the Shake-Flask Experimental Workflow

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Protocol 2: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful and increasingly popular method for solubility determination that can be faster than the shake-flask method as it does not require the separation of the saturated solution from the excess solid.[22][23][24]

I. Principle: A saturated solution in a deuterated solvent is prepared in the presence of an internal standard of known concentration. The concentration of the dissolved solute is determined by comparing the integral of a characteristic solute peak to the integral of a peak from the internal standard.

II. Materials and Equipment:

-

This compound (solid)

-

Deuterated organic solvents (e.g., Chloroform-d, Acetone-d6, DMSO-d6)

-

High-precision internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Vortex mixer

-

NMR spectrometer (400 MHz or higher recommended)

III. Step-by-Step Methodology:

-

Sample Preparation: a. Prepare a stock solution of the internal standard in the chosen deuterated solvent at a precisely known concentration. b. Add an excess amount of this compound to an NMR tube. c. Add a precise volume of the internal standard stock solution to the NMR tube. d. Cap the NMR tube and vortex vigorously for several minutes to facilitate dissolution. e. Allow the sample to equilibrate at a constant temperature (the NMR probe temperature). For rapid screening, 1-2 hours may be sufficient, but for thermodynamic solubility, longer equilibration times (24h) are needed.

-

NMR Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum of the sample. It is crucial to use acquisition parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. b. Ensure the peaks chosen for quantification (one for the solute and one for the internal standard) are well-resolved and free from overlap with other signals.

-

Data Analysis and Calculation: a. Integrate the selected peaks for the solute (I_solute) and the internal standard (I_std). b. The concentration of the solute (C_solute) can be calculated using the following formula:

C_solute = (I_solute / N_solute) / (I_std / N_std) * C_std

Where:

-

N_solute is the number of protons giving rise to the integrated solute signal.

-

N_std is the number of protons giving rise to the integrated internal standard signal.

-

C_std is the concentration of the internal standard.

-

IV. Causality and Self-Validation: The choice of a stable internal standard with peaks in a clear region of the spectrum is paramount for accuracy. The long relaxation delay ensures that all protons are fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons, which is the foundational principle of qNMR.[25]

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for a strong predictive model of its behavior in common organic solvents. Its predominantly nonpolar character suggests high solubility in nonpolar solvents like hexane and toluene, and moderate to high solubility in polar aprotic solvents such as dichloromethane and acetone. For applications requiring precise solubility data, the detailed shake-flask and qNMR protocols provided in this guide offer reliable and reproducible methods for its empirical determination. This combined approach of theoretical prediction and experimental validation empowers researchers and drug development professionals to effectively integrate this versatile chemical intermediate into their workflows.

References

- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]

- 2. echemi.com [echemi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. echemi.com [echemi.com]

- 5. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]

- 6. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 9. Topological polar surface area: Significance and symbolism [wisdomlib.org]

- 10. Polar surface area - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of XlogP and hansen solubility parameters on the prediction of small molecule modified docetaxel, doxorubicin and irinotecan conjugates forming stable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kaggle.com [kaggle.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Cas 110-54-3,Hexane | lookchem [lookchem.com]

- 18. csustan.edu [csustan.edu]

- 19. chembk.com [chembk.com]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to the Applications of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the applications of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a versatile chemical intermediate. With its unique combination of a reactive chloropropyl group and a stable protective dioxane moiety, this compound serves as a valuable building block in the synthesis of a diverse range of complex organic molecules. This document will delve into the core chemical principles governing its reactivity, provide detailed experimental protocols for its key transformations, and highlight its utility in the synthesis of high-value molecules, including pharmaceutical intermediates. By offering a comprehensive overview grounded in scientific literature and practical insights, this guide aims to empower researchers to effectively leverage this synthon in their drug discovery and development endeavors.

Introduction: Unveiling a Strategic Building Block

This compound, with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol , is a heterocyclic compound featuring a 1,3-dioxane ring substituted with a chloropropyl group and three methyl groups.[1][2] The strategic importance of this molecule lies in the orthogonal reactivity of its two key functional components: the reactive primary alkyl chloride and the sterically hindered and chemically robust 1,3-dioxane. The dioxane ring serves as a protective group for a ketone functionality, which can be unveiled under acidic conditions, while the chloropropyl chain provides a handle for introducing a three-carbon unit via nucleophilic substitution reactions. This dual functionality makes it a highly valuable intermediate in multi-step organic synthesis.[1]

The stability of the 2,5,5-trimethyl-1,3-dioxane group is a key feature, allowing for a wide range of chemical transformations to be performed on the chloropropyl side chain without affecting the protected carbonyl. This guide will explore the synthesis of this key intermediate and its subsequent applications, providing a detailed look into its role in constructing complex molecular architectures.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethyl-1,3-propanediol).

Reaction Mechanism

The reaction proceeds via a standard acid-catalyzed acetal formation mechanism. The acid catalyst protonates the carbonyl oxygen of 5-chloro-2-pentanone, activating the carbonyl carbon towards nucleophilic attack by the hydroxyl groups of neopentyl glycol. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation.

Caption: Synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

5-Chloro-2-pentanone

-

Neopentyl glycol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chloro-2-pentanone (1.0 eq), neopentyl glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC until all the 5-chloro-2-pentanone has been consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Organic Synthesis

The primary utility of this compound stems from the reactivity of its chloropropyl side chain. This electrophilic center readily participates in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, cyanides, and carbanions. This versatility makes it a key intermediate for building more complex molecular scaffolds.

Caption: General scheme for nucleophilic substitution reactions.

Synthesis of Pharmaceutical Intermediates: The Rosuvastatin Side Chain

While direct synthesis of Rosuvastatin using this specific dioxane is not explicitly detailed in readily available literature, the structural motif is highly relevant to the synthesis of the side chain of statins, a class of HMG-CoA reductase inhibitors. The protected 5-oxo-heptanoic acid side chain is a common feature in many statin syntheses. This compound can be envisioned as a precursor to a key phosphonium salt intermediate for the Wittig reaction to construct the heptenoate side chain of Rosuvastatin.

3.2.1. Proposed Synthetic Application: Wittig Reagent Formation

The chloropropyl group can be converted into a triphenylphosphonium salt, a key reagent for the Wittig olefination.[3][4][5][6]

Step 1: Synthesis of the Phosphonium Salt

Caption: Formation of the triphenylphosphonium salt.

Experimental Protocol: Synthesis of [3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propyl]triphenylphosphonium chloride

Materials:

-

This compound

-

Triphenylphosphine

-

Acetonitrile (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction by TLC for the disappearance of the starting materials.

-

Cool the reaction mixture to room temperature. The phosphonium salt may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.

-

If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

-

Dry the resulting white solid under vacuum to obtain the desired phosphonium salt.

Step 2: The Wittig Reaction

The resulting phosphonium salt can then be deprotonated with a strong base to form the ylide, which subsequently reacts with the appropriate pyrimidine aldehyde core of Rosuvastatin to form the protected side chain.

Caption: Wittig reaction to form the protected Rosuvastatin side chain.

Applications in Agrochemical Synthesis

The versatility of this compound also extends to the synthesis of agrochemicals.[1] The chloropropyl moiety can be used to link the dioxane-protected carbonyl to various heterocyclic systems commonly found in fungicides, herbicides, and insecticides. For example, the chlorine can be displaced by nitrogen or sulfur nucleophiles present in pyrimidine or triazole rings, which are core structures in many agrochemicals.[7][8][9][10][11][12][13]

Potential in Material Science

While less documented, there is potential for using this compound in polymer chemistry.[1] The chloropropyl group can serve as a site for polymerization or for grafting onto existing polymer backbones. Subsequent deprotection of the dioxane group would unmask a ketone functionality, which could be used for further polymer modification or for creating polymers with specific functionalities. For instance, polymers with pendant dioxane groups could be synthesized and later modified to introduce ketone functionalities along the polymer chain.[14][15][16]

Deprotection of the Dioxane Group

A key advantage of using the 2,5,5-trimethyl-1,3-dioxane as a protecting group is its stability under a variety of reaction conditions, including those involving strong bases. The deprotection to reveal the ketone can be readily achieved under acidic conditions.

Experimental Protocol: Acidic Hydrolysis of the Dioxane

Materials:

-

Dioxane-protected compound

-

Acetone

-

Water

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve the dioxane-protected compound in a mixture of acetone and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a mild base, such as sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected ketone.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique bifunctional nature, combining a reactive alkyl chloride with a stable ketone protecting group, allows for a wide array of synthetic transformations. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications in the development of pharmaceuticals and agrochemicals, as well as in material science. The detailed protocols and mechanistic insights presented herein are intended to serve as a practical resource for researchers, enabling them to effectively incorporate this strategic synthon into their synthetic endeavors and accelerate the discovery and development of novel molecules.

References

- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]

- 2. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Wittig reagents - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CA2645263A1 - Agrochemical formulations - Google Patents [patents.google.com]

- 13. WO2020025370A1 - Agrochemical composition and methods of preparing and using the same - Google Patents [patents.google.com]

- 14. gelest.com [gelest.com]

- 15. mdpi.com [mdpi.com]

- 16. A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

IUPAC name for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

An In-depth Technical Guide: 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Introduction and Nomenclature

This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure is characterized by a stable 1,3-dioxane ring, which acts as a protecting group for a ketone, and a reactive alkyl chloride chain. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[1]

The formal IUPAC name for this compound is This compound .[2] It is cataloged under the CAS Number 88128-57-8.[2] The molecule's utility lies in the orthogonal reactivity of its two key functional groups, allowing for sequential chemical modifications. The dioxane can be selectively hydrolyzed under acidic conditions to reveal a methyl ketone, while the chloropropyl group is susceptible to nucleophilic substitution, providing a site for chain extension or functionalization.[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The dioxane ring imparts a degree of polarity, while the alkyl components contribute to its organic solubility. A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 88128-57-8 | [1][2] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1][2][3] |

| Molecular Weight | 206.71 g/mol | [1][2][3] |

| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg | [3][4] |

| Density | ~1.0 g/cm³ | [3][4] |

| Flash Point | 67.1 ± 15.6 °C | [4] |

| Topological Polar Surface Area | 18.5 Ų | [2][5] |

| InChI Key | LESDKFYPLUGGMG-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1(COC(OC1)(C)CCCCl)C | [1][2] |

Characterization is typically achieved using spectroscopic methods. Proton nuclear magnetic resonance (¹H NMR) spectroscopy is used to confirm the presence of the trimethyl groups on the dioxane framework and the propyl chain.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for verifying purity and identifying any potential byproducts from the synthesis.[6]

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through the acid-catalyzed acetalization of a ketone with a diol. This approach is a cornerstone of protecting group chemistry.

Primary Synthetic Route: Acetalization of 5-Chloro-2-pentanone

The industrially relevant and scalable synthesis involves the reaction of 5-Chloro-2-pentanone with Neopentyl glycol (2,2-dimethyl-1,3-propanediol).[7]

Causality of Experimental Design:

-

Reactants: 5-Chloro-2-pentanone provides the core carbon skeleton including the ketone and the chloropropyl chain. Neopentyl glycol is chosen for its gem-dimethyl group, which pre-organizes the diol for efficient cyclization and imparts high stability to the resulting dioxane ring.

-

Solvent & Catalyst: Toluene serves as the reaction solvent. Crucially, it forms an azeotrope with water, allowing for the continuous removal of the water byproduct via a Dean-Stark apparatus. This is essential to drive the reversible acetalization reaction to completion in accordance with Le Châtelier's principle. An acid catalyst, such as p-toluenesulfonic acid, is required to protonate the ketone's carbonyl oxygen, activating it towards nucleophilic attack by the diol.[8]

-

Workup: A mild base is used to neutralize the acid catalyst, preventing product degradation or reversal of the reaction during purification.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Charging: To the flask, add 5-Chloro-2-pentanone (1.0 eq), Neopentyl glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Add sufficient toluene to dissolve the reactants.[7]

-

Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the final product as a clear liquid.[8]

Protocol Validation and Quality Control

A self-validating protocol requires rigorous analytical confirmation.

-

Reaction Monitoring: Progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC), observing the disappearance of the 5-Chloro-2-pentanone peak and the appearance of the product peak.

-

Structure Verification: The identity of the purified product must be confirmed. ¹H and ¹³C NMR spectroscopy will verify the molecular structure, while Mass Spectrometry (MS) will confirm the molecular weight and fragmentation pattern.[1][6]

-

Purity Assessment: The purity of the final product should be assessed by GC-MS, ensuring the absence of starting materials or significant byproducts.

Applications in Synthetic Chemistry and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a versatile building block. Its value stems from the ability to perform selective chemistry at two different sites.

-

Nucleophilic Substitution: The primary chloride on the propyl chain is an excellent electrophile for Sₙ2 reactions. It can be displaced by a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides) to introduce new functional groups and build molecular complexity.[1] This is a common strategy for linking the dioxane-containing fragment to other parts of a target molecule.

-

Ketone Deprotection: The 1,3-dioxane is a robust protecting group, stable to basic, reductive, and organometallic conditions. When desired, the ketone can be unmasked via hydrolysis with aqueous acid (e.g., HCl in THF/water).[6] This sequential reactivity allows chemists to perform modifications using the chloropropyl handle without interference from a reactive ketone.

Caption: Dual reactivity pathways of the title compound in synthetic applications.

In drug development, such intermediates are crucial for generating libraries of related compounds for structure-activity relationship (SAR) studies. By varying the nucleophile that displaces the chloride, researchers can systematically modify a lead structure to optimize its biological activity, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound may cause damage to organs through prolonged or repeated exposure (H373) and is harmful to aquatic life with long-lasting effects (H412).[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times.[9][10]

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9][11] Avoid contact with skin and eyes.[10]

-

Peroxide Formation: A critical consideration for cyclic ethers like dioxanes is the potential to form explosive peroxides upon exposure to air and light over time.[12][13] Containers should be dated upon opening and stored away from light and heat.

-

Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[9][13]

Conclusion

This compound is a strategically important molecule in modern organic synthesis. Its value is derived from its dual functionality: a stable ketone protecting group and a reactive alkyl halide. The well-established synthetic routes and the predictable reactivity of its functional groups make it a reliable and versatile tool for researchers and drug development professionals aiming to construct complex target molecules with precision and efficiency. Proper handling and awareness of its potential hazards are essential for its safe and effective use in the laboratory.

References

- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]

- 2. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. prepchem.com [prepchem.com]

- 9. file.chemscene.com [file.chemscene.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

health and safety GHS classification for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

An In-Depth Technical Guide to the GHS Classification of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Introduction

This compound (CAS No: 88128-57-8) is a heterocyclic compound with the molecular formula C₁₀H₁₉ClO₂.[1][2][3][4][5] Structurally, it features a stable dioxane ring, a functional chloropropyl group, and three methyl substituents.[5] This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the chloropropyl group allows for various nucleophilic substitution reactions.[5]

Given its application in research and development, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides a detailed analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound, grounded in available safety data. It is designed for professionals in scientific research and drug development who handle this or structurally related chemicals.

Part 1: GHS Hazard Identification and Classification

The GHS classification for this compound is based on its potential health and environmental effects. The authoritative classification identifies two primary hazards.[1]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Specific target organ toxicity, repeated exposure (STOT RE), Category 2 | Health Hazard | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[1] |

| Hazardous to the aquatic environment, long-term hazard, Category 3 | None Required | Warning | H412: Harmful to aquatic life with long lasting effects.[1] |

Health Hazards: Understanding H373 (STOT RE Category 2)

The classification of H373 (May cause damage to organs through prolonged or repeated exposure) places this compound in STOT RE Category 2.[1] This is a significant health warning that indicates that while not acutely toxic, repeated ingestion, inhalation, or dermal contact over time could lead to considerable organ damage.

-

Expert Interpretation: A Category 2 classification is typically based on clear evidence from animal studies showing toxicologically significant effects. According to GHS criteria, this evidence often comes from 90-day repeated dose studies in rodents. The observed effects would be adverse changes in the morphology, function, or biochemistry of specific organs. The "Warning" signal word, rather than "Danger," suggests the effects are observable but not severe enough to warrant a Category 1 classification.

-

Causality and Experimental Basis: While the specific studies for this compound are not publicly detailed, the H373 classification implies that experiments, likely following OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents), revealed adverse effects. Such a protocol involves administering the chemical daily to animals for 90 days, followed by detailed histopathological examination of all major organs to identify any damage. The classification indicates that such damage was observed at dose levels that are relevant for human exposure scenarios.

Environmental Hazards: Understanding H412 (Aquatic Chronic 3)

The H412 (Harmful to aquatic life with long lasting effects) classification indicates that the substance poses a long-term risk to aquatic ecosystems.[1]

-

Expert Interpretation: This classification (Aquatic Chronic, Category 3) is assigned to substances that are either poorly biodegradable, have a potential for bioaccumulation, or show chronic toxicity to aquatic organisms within a specific range. It signifies a concern for environmental persistence and long-term harm rather than acute, immediate lethality to aquatic life.

Part 2: Precautionary Measures and Risk Management

A robust safety protocol is built upon the GHS precautionary statements. These provide actionable guidance for minimizing exposure and mitigating risks in a laboratory setting.

| Category | P-Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1][6] |

| P273 | Avoid release to the environment.[1][6] | |

| Response | P314 | Get medical advice/attention if you feel unwell.[3][6] |

| P319 | Get medical help if you feel unwell.[1] | |